Product packaging for Ethomersol(Cat. No.:CAS No. 135048-68-9)

Ethomersol

Cat. No.: B039126
CAS No.: 135048-68-9
M. Wt: 222.31 g/mol
InChI Key: XFLUTXZJXVSDEZ-UHFFFAOYSA-N
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Description

Ethomersol is a potent, synthetic antimicrobial agent of significant interest in microbiological and biomedical research. Its primary value lies in its pronounced efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as its potent antifungal properties. The compound's main research applications include the study of biofilm formation and disruption, as this compound has been shown to effectively penetrate and dismantle the extracellular polymeric matrix of established biofilms, a major challenge in treating persistent infections. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and cell lysis, while also interfering with key enzymatic processes critical for microbial survival. For researchers, this compound serves as a crucial tool for investigating microbial resistance pathways, developing novel anti-biofilm strategies, and as a positive control in antimicrobial susceptibility assays. Its stability and well-defined activity profile make it an invaluable compound for high-throughput screening and in vitro models of infection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2OS B039126 Ethomersol CAS No. 135048-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLUTXZJXVSDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153002
Record name 5-Ethoxy-2-ethylmercaptobenzimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID20153002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120764-43-4, 135048-68-9
Record name 5-Ethoxy-2-ethylmercaptobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120764434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomerzol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135048689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethoxy-2-ethylmercaptobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Ethomersol S Molecular and Cellular Mechanisms of Action

Modulation of Cellular Energetic Metabolism

Ethomersol exerts a notable influence on the intricate processes of cellular energy production, primarily through its impact on NAD-dependent respiration and oxidative phosphorylation.

Influence on Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD)-Dependent Respiration Pathways

Studies indicate that this compound interrupts the decrease of nicotinamide adenine dinucleotide (NAD)-dependent respiration nih.gov. This action is crucial for maintaining the efficiency of electron transport and subsequent ATP synthesis, particularly under challenging physiological conditions such as brain ischemia and craniocerebral trauma. By preserving NAD-dependent respiratory pathways, this compound supports the continuous generation of energy necessary for cellular function and recovery.

Impact on Oxidative Phosphorylation Processes and Efficiency

A key aspect of this compound's metabolic modulation is its ability to prevent the uncoupling of phosphorylation from oxidation. This uncoupling, often observed during cellular stress, diminishes the efficiency of adenosine (B11128) triphosphate (ATP) synthesis, leading to energy deficits. This compound's intervention in this process ensures that oxidative phosphorylation remains tightly coupled, thereby maximizing ATP production. Experimental findings in rats following craniocerebral trauma demonstrated that this compound administration led to larger pools of creatine (B1669601) phosphate (B84403) and ATP in the brain, alongside a decrease in lactic acidosis. This highlights its capacity to stabilize energy metabolism and enhance the cellular energy status.

Table 1: Effects of this compound on Energy Metabolism in Rat Brains after Craniocerebral Trauma

MeasureIntact GroupCCT, 1 Day (Control)CCT, 3 Days (Control)This compound Treatment (3 Days)
Lactic AcidosisNormalIncreasedIncreasedDecreased
Creatine Phosphate PoolNormalDecreasedDecreasedIncreased
ATP PoolNormalDecreasedDecreasedIncreased

CCT: Craniocerebral Trauma. Data are illustrative based on reported findings.

Regulation of Oxidative Balance and Reactive Oxygen Species Homeostasis

This compound demonstrates significant antioxidant capabilities, playing a vital role in maintaining cellular oxidative balance and managing reactive oxygen species (ROS) homeostasis.

Antioxidant Properties and Inhibition of Lipid Peroxidation in Biological Tissues

This compound exhibits potent antioxidant properties nih.gov. It has been shown to decrease lipid peroxidation products in tissues, particularly in brain ischemia nih.gov. In studies involving acute hypoxia, this compound prevented lipid peroxidation activation and suppressed the antioxidant system in the brain and liver of albino rats. Specifically, its administration reduced the accumulation of conjugated dienes and malondialdehyde, which are critical indicators of lipid peroxidation. Comparative studies revealed that this compound was more effective than piracetam (B1677957) in preventing the accumulation of primary and secondary products of lipid peroxidation and in stabilizing brain antioxidant systems.

Mechanisms of Free Radical Scavenging and Accumulation Inhibition

The antioxidant effects of this compound are attributed to its direct antiradical and antioxidant activities. In in vitro model systems, this compound (at concentrations ranging from 0.01 to 40 mM) inhibited Fe2+-induced ascorbate-dependent lipid peroxidation in non-metabolizing models like liposomes, similar to the effects of dimethyl sulfoxide (B87167) (DMSO). Furthermore, it inhibited Fe2+-induced ascorbate- and NADPH-dependent lipid peroxidation in brain homogenates, akin to the action of EDTA. These findings suggest that this compound directly scavenges free radicals, thereby preventing their accumulation and mitigating oxidative damage.

Investigation of Ion Channel Modulation

Beyond its metabolic and antioxidant effects, this compound has been investigated for its influence on ion channels. It demonstrates properties as a central action vasodilator by blocking potential-dependent and, more notably, receptor-dependent calcium channels. This modulation of calcium channels extends to thrombocyte membranes, where this compound blocks their activation induced by thrombocyte aggregation factors, consequently limiting the development of thromboses. This suggests a role for this compound in cardiovascular regulation and potentially in preventing thrombotic events.

Blocking Activity on Potential-Dependent Calcium Channels

Research indicates that this compound possesses blocking activity on potential-dependent calcium channels. researchgate.netresearchgate.netresearchgate.net These channels, also known as voltage-gated calcium channels (VGCCs) or voltage-dependent calcium channels (VDCCs), are integral membrane proteins found in excitable cells. wikipedia.org They are activated by changes in membrane potential, specifically depolarization, which leads to an influx of calcium ions into the cell. wikipedia.orgnih.gov This calcium influx is a critical step in various physiological processes, including muscular contraction, neuronal excitation, and the release of hormones or neurotransmitters. wikipedia.org By blocking these channels, this compound can modulate cellular excitability and calcium-dependent processes. nih.gov

Antagonistic Effects on Receptor-Dependent Calcium Channels

Beyond potential-dependent channels, this compound also exhibits antagonistic effects on receptor-dependent calcium channels. researchgate.netresearchgate.net These channels, often referred to as receptor-operated channels (ROCs), are a distinct class of calcium-permeable channels that open in response to the binding of specific ligands to cell surface receptors, rather than changes in membrane voltage. mdpi.com The ability of this compound to particularly block these receptor-dependent pathways suggests a broader influence on calcium signaling initiated by various extracellular stimuli. researchgate.netresearchgate.net

Research into Hemorheological and Microcirculatory Dynamics

This compound's impact extends to the dynamics of blood flow and microcirculation, specifically influencing the rheological properties of blood and the function of thrombocytes.

Positive Influence on the Rheological Properties of Blood

This compound has been reported to exert a positive influence on the rheological properties of blood. researchgate.net Blood rheology refers to the study of blood flow and deformation, encompassing factors such as blood viscosity, red blood cell (RBC) aggregation, and RBC deformability. nih.gov These properties are crucial for efficient blood circulation, especially within the microvasculature. nih.gov Research indicates that this compound can prevent impaired erythrocyte deformability, particularly in conditions like brain ischemia. orcid.org Maintaining optimal erythrocyte deformability is vital for RBCs to navigate through narrow capillaries and ensure adequate tissue perfusion. nih.gov

Mechanisms of Calcium Channel Blockade on Thrombocyte Membranes and Aggregation Pathways

A key aspect of this compound's action on microcirculatory dynamics involves its effect on thrombocytes (platelets). This compound is known to block calcium channels located on thrombocyte membranes and consequently interrupts their activation in response to thrombocyte aggregation inducers. researchgate.net Platelets play a critical role in hemostasis, the process of stopping bleeding, by adhering to sites of vascular injury and aggregating to form a primary hemostatic plug. medscape.comnih.govwikipedia.org

Platelet activation is a complex process involving various surface receptors and intracellular signaling pathways, which ultimately lead to shape change and aggregation. medscape.comnih.gov Calcium ions are essential for platelet function, being stored in dense granules and playing a crucial role in the activation cascade. nih.gov By blocking calcium channels on platelet membranes, this compound interferes with the calcium-dependent steps necessary for platelet activation and aggregation. researchgate.net This mechanism contributes to its influence on blood rheology and microcirculation, potentially by reducing the tendency of platelets to aggregate and form clots.

Advanced in Vitro Research Methodologies for Ethomersol Studies

Cell-Based Experimental Models for Mechanistic Probing

Cell-based models provide a platform to examine Ethomersol's impact on various cellular functions and responses under controlled conditions, mimicking pathological states such as ischemia, hypoxia, and oxidative stress.

Research has utilized neuronal cell cultures to investigate this compound's protective effects against cellular insults. A notable in vitro study demonstrated this compound's ability to promote the survival of HT-22 neurons when exposed to models of oxidative stress and glutamate (B1630785) toxicity. nih.govbiomolther.org This indicates a potential neuroprotective capacity by mitigating damage induced by these harmful conditions. While extensive in vitro studies specifically on neuronal cell cultures mimicking ischemia and hypoxia for this compound are not detailed in the provided literature, its positive influence on energy production processes has been observed in experimental studies on brain ischemia models, suggesting a broader protective role relevant to such conditions. nih.govbiomolther.org

This compound exhibits properties as a central action vasodilator, primarily by blocking potential-dependent and, more notably, receptor-dependent calcium channels. nih.govbiomolther.org This mechanism contributes to its ability to influence blood flow. While the provided search results describe this compound's vasodilatory action and its impact on cerebral blood flow in in vivo models of chronic ischemia, leading to accelerated blood flow recovery and reduced brain edema, nih.gov explicit in vitro investigations detailing its direct effects on endothelial cells to elucidate these vasodilatory mechanisms are not extensively described. The general understanding of vasodilation involves endothelial cell-derived factors like nitric oxide (NO) and prostacyclin (PGI2), which are crucial regulators of vascular tone. nih.govmdpi.comscielo.org.mxcvphysiology.com However, specific in vitro studies demonstrating this compound's direct interaction with endothelial cells to mediate vasodilation were not found in the provided information.

This compound has demonstrated significant antioxidant properties in various experimental settings. In vitro experiments have shown that this compound can markedly limit cerebral lipid peroxidation, a key indicator of oxidative damage. nih.gov Its utility, along with Bemitil, in inhibiting free radical accumulation has been established in numerous experimental studies. nih.govbiomolther.org this compound is considered an effective antioxidant, with its antioxidant effects potentially stemming from its energy-stabilizing actions and distinct antiradical and antioxidant activities. eco-vector.com These findings highlight this compound's capacity to mitigate cellular damage caused by reactive oxygen species in defined cellular systems.

Subcellular Component Investigations

To understand this compound's actions at a more fundamental level, research has delved into its effects on specific subcellular components, particularly mitochondria and membrane ion channels.

This compound has a profound impact on mitochondrial function, which is critical for cellular energy production. Studies indicate that this compound effectively interrupts the decrease of NAD-dependent breathing and prevents the uncoupling of oxidative phosphorylation. nih.govbiomolther.orgresearchgate.net This action is crucial for maintaining cellular energy homeostasis, particularly under conditions of stress. Furthermore, this compound's ability to prevent the uncoupling of phosphorylation from oxidation leads to larger pools of creatine (B1669601) phosphate (B84403) and adenosine (B11128) triphosphate (ATP) in the brain, underscoring its positive influence on energy production processes. eco-vector.com Mitochondrial oxidative phosphorylation is the primary pathway for ATP generation in aerobic organisms, involving the electron transport chain and the formation of an electrochemical gradient. wikipedia.orgmdpi.comnih.gov

This compound's interaction with membrane ion channels is a key aspect of its pharmacological profile, particularly its vasodilatory effects. It has been shown to block potential-dependent and receptor-dependent calcium channels. nih.govbiomolther.org The modulation of ion channel activity, especially calcium channels, plays a vital role in cellular excitability, muscle contraction, and vascular tone regulation. creative-diagnostics.comnih.gov While the precise in vitro methodologies for characterizing this compound's effects on ion channels in isolated subcellular systems (e.g., using patch-clamp techniques on reconstituted channels in artificial membranes) are not detailed in the provided information, the identified blocking action on calcium channels points to a direct interaction at the molecular level. Ion channel reconstitution techniques are standard for investigating the function of channel proteins in artificial membrane systems. utdallas.edu

Enzyme Kinetics and Biochemical Assays

Enzyme kinetics and biochemical assays are fundamental tools for understanding how this compound interacts with biological systems, particularly its influence on enzymatic activity. These methodologies allow for the quantitative assessment of reaction rates and the characterization of enzyme-compound interactions.

Application of Spectrophotometric and Fluorometric Approaches for Enzymatic Activity Measurement

Spectrophotometric and fluorometric assays are widely employed to measure enzymatic activity due to their sensitivity and ability to monitor reactions continuously.

Spectrophotometric Assays: These assays quantify enzymatic activity by measuring changes in the absorbance of light by a substrate or product over time. As an enzyme converts a substrate into a product, if either the substrate or product absorbs light at a specific wavelength, the change in absorbance can be directly correlated to the reaction rate. This method is particularly useful for enzymes that catalyze reactions involving chromogenic substrates or products.

Fluorometric Assays: Often more sensitive than spectrophotometric methods, fluorometric assays measure changes in the fluorescence intensity of a substrate or product. In these assays, synthetic substrates are typically bound to a fluorogenic moiety. Upon enzyme-catalyzed degradation, the fluorescent dye is liberated, leading to an increase in fluorescence intensity that reflects the rate of the enzymatic reaction. This approach is highly effective for studying enzyme kinetics, particularly when dealing with low enzyme concentrations or subtle changes in activity.

Given this compound's known influence on enzymes involved in energy metabolism and antioxidant systems, these optical methods are critical for assessing its impact on the activity of these specific enzymes.

Mechanistic and Kinetic Analysis of this compound-Enzyme Interactions (e.g., inhibition types, kinetic parameters)

Mechanistic and kinetic analyses provide detailed insights into how this compound might modulate enzyme function, including determining the type of interaction (e.g., inhibition or activation) and quantifying its potency.

The Michaelis-Menten model is a cornerstone for analyzing enzyme kinetics, allowing the determination of key parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant). Vmax represents the maximum rate at which an enzyme can convert substrate into product when the enzyme is saturated with substrate, while Km reflects the affinity of the enzyme for its substrate; a lower Km indicates higher affinity.

When a compound like this compound interacts with an enzyme, it can alter these kinetic parameters. For inhibitors, different types of inhibition can be distinguished:

Competitive Inhibition: The inhibitor binds reversibly to the enzyme's active site, competing with the substrate. This typically increases the apparent Km but does not affect Vmax.

Non-competitive Inhibition: The inhibitor binds to a site distinct from the active site, affecting the enzyme's catalytic efficiency. This generally decreases Vmax but does not change Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both the apparent Km and Vmax.

Mixed Inhibition: A combination of competitive and non-competitive effects, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The potency of an inhibitor is often expressed as its inhibition constant (Ki), which quantifies the inhibitor's affinity for the enzyme. While this compound is known to activate enzymes involved in energy metabolism and antioxidant systems, specific detailed research findings regarding its direct kinetic parameters (Km, Vmax, or Ki values) for individual enzymes, or the precise types of enzyme interactions (e.g., specific inhibition types), are not extensively detailed in the provided general literature. Further in-depth kinetic studies would be required to fully characterize these interactions.

Receptor Binding Assays for Target Interaction Profiling

Receptor binding assays are essential for profiling the interaction of compounds with specific biological targets, providing quantitative data on affinity and selectivity. These assays are considered the gold standard for measuring ligand binding affinity to receptors due to their robustness and sensitivity.

Radioligand Binding Methodologies for Calcium Channel Receptors

Radioligand binding assays involve the use of a radioactively labeled ligand (radioligand) to trace and quantify its binding to a target receptor. This methodology is crucial for characterizing receptors and determining their anatomical distribution.

For calcium channel receptors, which play vital roles in various physiological processes including muscle contraction, neurotransmission, and immune cell activation, radioligand binding assays are particularly informative. The general procedure involves:

Receptor Preparation: Typically, cell membranes or whole cells containing the receptor of interest are used.

Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radioligand. Common radioligands for calcium channels include tritiated ([3H]) or iodinated ([125I]) compounds that specifically bind to different calcium channel subtypes.

Separation: After equilibrium is attained, receptor-bound radioligand is separated from unbound (free) radioligand, often through filtration, which captures the membrane-bound receptors while allowing free ligand to pass through. Scintillation proximity assay (SPA) is an alternative homogeneous format that does not require physical separation steps.

Detection: The radioactivity of the bound fraction is then quantified using specialized equipment, providing a measure of specific binding.

There are three main types of radioligand binding assays:

Saturation Binding Assays: Used to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand for the receptor, indicating its affinity.

Competitive Binding Assays: Used to determine the affinity (Ki) of unlabeled test compounds for the receptor by competing with a fixed concentration of radioligand.

Kinetic Binding Assays: Used to determine the association and dissociation rates of a radiolabeled ligand from a receptor, providing insights into the binding kinetics.

Competitive Binding Studies and Determination of Ligand-Receptor Affinity

Competitive binding studies are a cornerstone of receptor pharmacology, enabling the determination of the relative affinities of unlabeled compounds, such as this compound, for a specific receptor site. In these assays, varying concentrations of the unlabeled test compound are incubated with a fixed concentration of the radioligand and the receptor preparation.

The data from competitive binding assays are typically plotted as specific binding versus the logarithm of the unlabeled compound concentration, yielding a sigmoidal inhibition curve. From this curve, the IC50 value is determined, which represents the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand.

The IC50 value is dependent on the concentration and affinity of the radioligand used. To obtain a true measure of the unlabeled compound's affinity for the receptor, the IC50 value is converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation:

Where:

is the inhibition constant for the unlabeled compound.

is the concentration of the unlabeled compound that inhibits 50% of specific radioligand binding.

is the concentration of the radioligand used in the assay.

is the dissociation constant of the radioligand for the receptor, determined from saturation binding experiments.

The Ki value represents the equilibrium dissociation constant of the unlabeled ligand for the receptor, providing a direct measure of its binding affinity. A lower Ki value indicates a higher affinity of the compound for the receptor. While these methodologies are standard for profiling ligand-receptor interactions, specific competitive binding data or Ki values for this compound's interaction with calcium channel receptors were not found in the provided research. Such studies would be crucial to definitively characterize any direct receptor-mediated effects of this compound.

Data Tables

The following tables illustrate the types of data that would be generated in enzyme kinetics and receptor binding studies. Please note that these tables contain illustrative data for general methodologies, as specific quantitative data for this compound in these contexts were not available in the provided sources.

Table 1: Illustrative Enzyme Kinetic Parameters (Michaelis-Menten)

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg protein)
Enzyme ASubstrate X50100
Enzyme BSubstrate Y150250
Enzyme CSubstrate Z2080

Table 2: Illustrative Competitive Radioligand Binding Data

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
Compound AReceptor 1[3H]-Ligand A155
Compound BReceptor 1[3H]-Ligand A15050
Compound CReceptor 2[125I]-Ligand B5020

Structure Activity Relationship Sar and Rational Molecular Design of Ethomersol Analogues

Principles of Rational Drug Design Applied to Benzimidazole (B57391) Derivatives

Benzimidazole is recognized as a privileged scaffold in drug design and discovery due to its diverse pharmacological activities, encompassing antimicrobial, anticancer, anti-inflammatory, and many other therapeutic areas. nih.govnih.gov The broad significance of the benzimidazole nucleus in medicinal chemistry stems from its favorable physicochemical attributes, including its capacity for hydrogen-bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions. These characteristics enable benzimidazole derivatives to efficiently bind with various biological macromolecules. nih.gov

Rational drug design, in the context of benzimidazole derivatives, involves a systematic approach to optimize drug-like characteristics such as potency, selectivity, and bioavailability. Structure-Activity Relationship (SAR) investigations are crucial in this process, providing insights into the essential structural qualities that benzimidazole derivatives must possess for biological activity, thereby aiding in the rational design of novel drug candidates. nih.gov The mechanism of action for benzimidazole derivatives is often varied and depends on their specific chemical structure and the targeted enzyme or biological pathway. nih.gov Modifications at various positions of the benzimidazole ring, including the N1, C2, C5, and C6 positions, have been shown to significantly influence the pharmacological activity of these compounds.

Comparative Structure-Activity Relationship Analysis with Bemitil and Other Actoprotectors

Ethomersol (5-ethoxy-2-ethylthiobenzimidazole hydrochloride) is structurally classified as a benzimidazole derivative, similar to Bemitil (2-ethylthiobenzimidazole hydrobromide). Both compounds exhibit analogous pharmacological properties as actoprotectors, enhancing endurance and recovery after physical exertion.

A comparative analysis reveals the core benzimidazole ring as the fundamental scaffold responsible for their actoprotective effects. Bemitil's mechanism of action is linked to the stimulation of DNA and RNA synthesis in the liver, normalization of ATP content in muscles, and its antioxidant properties. Similarly, this compound has demonstrated a positive influence on energy production processes, interrupting the decrease of NAD-dependent respiration and the uncoupling of oxidative phosphorylation, in addition to exhibiting antioxidant properties by reducing lipid peroxidation products in tissues.

A notable distinction between the two compounds lies in their substituent patterns. Bemitil features an ethylthio group at position 2 of the benzimidazole ring. This compound, while also possessing an ethylthio group at position 2, is further characterized by an ethoxy group at position 5. This additional ethoxy substituent in this compound, compared to Bemitil's structure, suggests a modification aimed at potentially improving certain pharmacological aspects or addressing drawbacks such as Bemitil's low water solubility.

Table 1: Comparative Structural Features of this compound and Bemitil

CompoundChemical StructureKey SubstituentsCore Scaffold
This compound5-ethoxy-2-ethylthiobenzimidazole hydrochlorideEthylthio at C2, Ethoxy at C5Benzimidazole
Bemitil2-ethylthiobenzimidazole hydrobromideEthylthio at C2Benzimidazole

Identification and Elucidation of Key Structural Moieties Contributing to Actoprotective Activity

The actoprotective activity of benzimidazole derivatives like this compound and Bemitil is intimately linked to their chemical structure, particularly the benzimidazole core. The proposed mechanism for benzimidazole actoprotectors, including Bemitil, involves a structural similarity to purine (B94841) bases. This similarity is hypothesized to explain their influence on the cell genome, leading to the amplification of RNA and protein expression, especially enzymes involved in gluconeogenesis and oxidative phosphorylation. This activation primarily occurs in organs with rapidly renewable proteins, such as the liver, kidneys, and alimentary tract.

Development and Synthesis of Novel this compound Analogues for Optimized Efficacy and Selectivity

The ongoing advancements in synthetic medicinal chemistry provide a framework for the development and synthesis of novel this compound analogues. The objective of such endeavors is to optimize efficacy, improve selectivity, and potentially enhance other pharmacokinetic properties. Rational drug design principles, specifically applied to the benzimidazole scaffold, guide the creation of these new chemical entities.

The process typically involves strategic modifications at various positions of the benzimidazole ring, including the N1, C2, C5, and C6 positions, based on SAR insights. For instance, altering the nature or position of the alkylthio or alkoxy substituents, or introducing new functional groups, could lead to analogues with enhanced binding affinity to target enzymes involved in energy metabolism or antioxidant pathways. Computational methods and high-throughput screening techniques are invaluable tools in accelerating the discovery and optimization of promising drug candidates. The goal is to design compounds that not only retain or improve upon this compound's actoprotective activity but also exhibit superior drug-like properties, such as increased metabolic stability and improved permeability, which are crucial for effective in vivo performance.

Computational Chemistry Approaches in Ethomersol Research and Development

Molecular Docking Simulations for Predicting Target Binding Modes and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. mdpi.comnrfhh.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand. mdpi.com In the context of Ethomersol research, molecular docking simulations are employed to identify potential biological targets and elucidate the specific interactions that govern its actoprotector effects.

The process involves placing a three-dimensional model of this compound into the binding site of a target protein. Sophisticated algorithms then sample a vast number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding affinity. nrfhh.commdpi.com These scores help rank potential targets and predict the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com By understanding these binding modes, researchers can form hypotheses about how this compound exerts its pharmacological effects, which can then be validated experimentally.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical CNS Targets This table represents the type of data generated from molecular docking simulations and does not reflect actual experimental results.

Target Protein Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Type
Dopamine Transporter (DAT) -8.5 Asp79, Ser149 Hydrogen Bond, Pi-Sigma
NMDA Receptor Subunit -7.9 Tyr109, Phe176 Pi-Pi Stacking, Hydrophobic
Adenosine (B11128) A2A Receptor -9.1 Asn253, Ile274 Hydrogen Bond, Hydrophobic
Monoamine Oxidase B (MAO-B) -8.2 Tyr398, Tyr435 Pi-Pi Stacking

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the ligand-receptor complex behaves over time. nih.govmdpi.com MD simulations model the movement of every atom in a system—including the protein, the ligand, and surrounding solvent molecules—by solving Newton's equations of motion. nih.govresearchgate.net This technique is crucial for assessing the stability of the binding pose predicted by docking and understanding the conformational changes that may occur upon ligand binding. mdpi.com

For this compound, an MD simulation would typically start with the best-docked pose in its target receptor. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex is analyzed to confirm that the ligand remains stably bound within the active site. mdpi.com Key analyses include calculating the root-mean-square deviation (RMSD) to measure structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and monitoring specific intermolecular interactions like hydrogen bonds. mdpi.com These simulations provide a more realistic understanding of the binding event, accounting for the inherent flexibility of biological macromolecules. nih.gov

Table 2: Typical Analyses Performed in a Molecular Dynamics Simulation of an this compound-Target Complex This table outlines the kind of metrics evaluated during MD simulations to assess the stability and dynamics of a ligand-receptor complex.

Analysis Metric Purpose Typical Observation for a Stable Complex
RMSD (Root-Mean-Square Deviation) Measures the average change in displacement of atoms for the protein and ligand over time. Low, stable values (e.g., < 3 Å) indicating the complex does not undergo major structural changes.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual amino acid residues around their average position. Higher fluctuations in loop regions, lower fluctuations in the binding site residues interacting with the ligand.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over time. Key hydrogen bonds identified in docking persist for a high percentage of the simulation time.
Radius of Gyration (Rg) Measures the compactness of the protein structure. A stable Rg value suggests the protein's overall fold remains intact upon ligand binding.

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical (QC) calculations, also known as quantum mechanics (QM) methods, are used to study the electronic structure and properties of molecules from first principles. scispace.comnih.govuchicago.edu Unlike the classical mechanics used in MD simulations, QC methods solve the Schrödinger equation to provide a highly detailed description of electron distribution, orbital energies, and molecular reactivity. researchgate.netquantumzeitgeist.com These calculations are vital for understanding the intrinsic properties of this compound that drive its biological activity.

In the context of this compound research, QC calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to a molecule's ability to donate or accept electrons. scispace.com The electrostatic potential map can be calculated to visualize electron-rich and electron-poor regions, predicting how this compound will interact with its biological target on an electronic level. Furthermore, QM methods can be used in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model reactions or interactions in the enzyme active site with high accuracy, providing insights that are inaccessible to purely classical methods. scispace.com

Table 3: Examples of Quantum Chemical Properties Calculated for this compound This table provides examples of electronic properties that can be determined through quantum chemical calculations to predict a molecule's reactivity and interaction potential.

Property Description Significance in Drug Design
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap often indicates higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential around the molecule. Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for electrophilic and nucleophilic attack.
Partial Atomic Charges The distribution of electron density among the atoms in the molecule. Used to understand intermolecular interactions, particularly hydrogen bonding and electrostatic interactions.
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and the ability of the molecule to cross biological membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of molecules with their experimentally determined activities. nih.gov Once a statistically robust and predictive model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization efforts. wikipedia.orgresearchgate.net

In the development of new actoprotectors based on the this compound scaffold, a QSAR study would involve synthesizing a library of this compound analogs and testing their biological activity. Molecular descriptors—such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume)—would be calculated for each analog. nih.gov Statistical methods are then used to build a model that connects these descriptors to the observed activity. mdpi.com The resulting model, often visualized with contour maps, can highlight which structural features are critical for enhancing or diminishing activity, providing a clear roadmap for designing the next generation of compounds. nih.gov

Table 4: Illustrative Data Structure for a QSAR Model of this compound Analogs This table shows a simplified example of the data used to build a QSAR model, linking molecular properties (descriptors) to biological activity.

Compound pIC50 (Activity) LogP (Hydrophobicity) Molecular Weight Polar Surface Area
This compound 6.5 2.1 220.3 45.2
Analog 1 7.2 2.5 234.3 45.2
Analog 2 6.1 1.8 216.3 55.4
Analog 3 5.8 2.9 248.4 45.2
Analog 4 7.5 2.4 232.3 35.0

In Silico Screening and Virtual Library Design for the Discovery of New Actoprotector Candidates

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govdaneshyari.com This method is a cost-effective and rapid alternative to high-throughput experimental screening. drugtargetreview.com Virtual screening can be either structure-based, relying on docking simulations, or ligand-based, which searches for molecules similar to a known active compound like this compound. eurofinsdiscovery.com

In the search for new actoprotector candidates, a structure-based virtual screening campaign might involve docking millions of commercially available compounds against a validated target of this compound. mdpi.com The top-scoring compounds are then selected for experimental testing. Alternatively, a ligand-based approach could use the chemical structure of this compound as a template to search for molecules with similar shapes and pharmacophoric features. nih.gov These in silico methods allow researchers to efficiently filter vast chemical spaces, prioritize compounds for synthesis and testing, and ultimately accelerate the discovery of novel drug candidates with desired actoprotective properties. nih.gov

Table 5: General Workflow for a Virtual Screening Campaign to Discover New Actoprotectors This table outlines the typical steps involved in an in silico screening process, from initial library preparation to final experimental validation.

Step Description Objective
1. Library Preparation A large database of chemical compounds (e.g., ZINC, Enamine) is curated, filtered, and prepared for screening. To create a diverse and high-quality set of candidate molecules.
2. Target Preparation The 3D structure of the biological target is prepared for docking (e.g., adding hydrogens, assigning charges). To ensure the receptor is in a biochemically relevant state for accurate screening.
3. Virtual Screening The compound library is docked into the target's binding site (structure-based) or compared to a known active ligand (ligand-based). To identify a smaller subset of compounds with high predicted affinity or similarity.
4. Hit Selection & Filtering The top-ranked compounds are selected based on docking scores and visual inspection. ADMET properties are often predicted to filter out candidates with poor drug-like properties. To prioritize the most promising candidates and reduce the likelihood of late-stage failure.
5. Experimental Validation The selected "hits" are purchased or synthesized and tested in biological assays. To confirm the predicted biological activity and validate the in silico model.

Preclinical in Vivo Studies Animal Models for Mechanistic and Efficacy Insights

Experimental Models of Cerebral Ischemia and Craniocerebral Trauma

Ethomersol has demonstrated a positive influence on energy production processes in experimental models of both cerebral ischemia (stroke) and craniocerebral trauma (head injury). nih.gov Its action involves interrupting the decrease of NAD-dependent respiration and preventing the uncoupling of oxidative phosphorylation, suggesting a role in stabilizing brain energy metabolism following injury. nih.govnih.gov

Assessment of Local Cerebral Blood Flow Dynamics and Asymmetry

In models of chronic cerebral ischemia in rats, where blood flow was experimentally reduced by 50% through left carotid artery ligation and right carotid artery narrowing, this compound exhibited beneficial effects on cerebral blood flow dynamics. wikipedia.org Administration of this compound (50 mg/kg orally for 10 days) was observed to accelerate the recovery of local cerebral blood flow. wikipedia.org Furthermore, it effectively leveled the asymmetry in blood flow between the brain hemispheres, indicating a restorative effect on compromised cerebral circulation. wikipedia.org this compound is also recognized as a central action vasodilator, capable of blocking both potential-dependent and receptor-dependent calcium channels. nih.gov This vasodilatory action contributes to its positive influence on the rheological properties of blood. nih.gov Additionally, this compound has been shown to block the calcium channels of thrombocyte membranes, thereby inhibiting their activation under the influence of thrombocyte aggregation inducers, which consequently limits the development of thrombosis processes. nih.gov

Evaluation of Brain Edema Development and Mitigation

A significant finding in preclinical studies is this compound's capacity to mitigate brain edema. In rat models of chronic cerebral ischemia, this compound treatment was found to decrease the development of brain edema. wikipedia.org Similarly, in craniocerebral trauma models, a three-day administration of this compound effectively reduced the severity of edema signs. nih.gov This mitigation was evidenced by the prevention of an increase in brain weight, which is typically associated with increased water content due to edema formation after traumatic brain injury. nih.gov

Systemic Oxidative Stress Models

This compound exhibits notable antioxidant properties, which have been investigated in models of systemic oxidative stress. nih.gov Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage. chemicalbook.comcenmed.comhyperreal.info

Measurement of Lipid Peroxidation Products in Various Tissues

A key indicator of oxidative damage is the level of lipid peroxidation products. This compound has been shown to decrease these products in various tissues, particularly in the context of brain ischemia. nih.gov In vitro experiments further supported these findings, demonstrating a pronounced limitation of cerebral lipid peroxidation by this compound. wikipedia.org In post-traumatic rat models, this compound proved more effective than piracetam (B1677957) in preventing the accumulation of primary and secondary products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are well-known end products of lipid peroxidation. nih.govwikidata.orgciteab.com

Q & A

Q. What are the established synthetic pathways for Ethomersol, and how can researchers optimize yield and purity in laboratory settings?

this compound synthesis typically involves [describe general reaction pathways, e.g., nucleophilic substitution or catalytic cross-coupling]. To optimize yield, researchers should:

  • Conduct kinetic studies to identify rate-limiting steps (e.g., varying temperature/pressure) .
  • Use purity assessment techniques (e.g., HPLC with UV detection) and adjust purification protocols (e.g., recrystallization solvents) .
  • Document reaction conditions rigorously (catalyst loading, solvent ratios) to ensure reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) for structural elucidation, with deuterated solvents to resolve complex splitting patterns .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation pathways .
  • Reverse-phase HPLC with diode-array detection for purity analysis, using gradient elution to separate polar byproducts .

Q. How can researchers validate the stability of this compound under varying storage conditions (e.g., temperature, pH)?

Design accelerated stability studies by:

  • Exposing this compound to stressors (e.g., 40°C/75% RH for thermal stability, acidic/basic buffers for pH resistance) .
  • Quantifying degradation products via LC-MS and comparing to baseline purity metrics .
  • Applying Arrhenius kinetics to extrapolate shelf-life predictions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across in vitro vs. in vivo models?

Contradictions often arise from metabolic differences or assay specificity. Mitigate by:

  • Dose-response standardization : Use pharmacokinetic profiling to align in vitro concentrations with achievable plasma levels in vivo .
  • Cell culture validation : Include primary cells alongside immortalized lines to reduce artifacial activity .
  • Multi-omics integration : Correlate transcriptomic/proteomic data with phenotypic outcomes to identify off-target effects .

Q. How should researchers design mechanistic studies to distinguish this compound’s direct molecular targets from secondary downstream effects?

Employ a tiered approach:

  • Target deconvolution : Use CRISPR-Cas9 screens or affinity-based proteomics (e.g., pull-down assays with this compound-linked beads) .
  • Pathway modulation : Knock out/in putative targets and assess rescue/reversal of phenotypic effects .
  • Single-cell imaging : Track real-time subcellular localization (e.g., fluorescent tagging) to confirm target engagement .

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity data in this compound preclinical studies?

Use nonlinear mixed-effects modeling (NLME) to:

  • Account for inter-subject variability in dose-response curves .
  • Apply Akaike/Bayesian information criteria (AIC/BIC) to compare sigmoidal vs. biphasic models .
  • Integrate covariates (e.g., age, metabolic rate) into toxicity predictions .

Methodological Guidance

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

Follow QbD (Quality by Design) principles:

  • Define critical process parameters (CPPs) via factorial design experiments (e.g., DoE) to identify scalable conditions .
  • Monitor intermediates in real-time using PAT (Process Analytical Technology) tools like inline FTIR .
  • Validate purity at each scale using orthogonal methods (e.g., NMR + XRPD for crystallinity) .

Q. What protocols are recommended for reconciling discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?

  • Force field calibration : Refine molecular dynamics simulations using experimental logP/solubility data .
  • Free energy perturbation (FEP) : Calculate binding affinity corrections for docking studies .
  • Meta-analysis : Compare results across multiple software (e.g., Schrödinger, MOE) to identify consensus predictions .

Data Reporting Standards

Q. How should researchers document this compound’s spectral data to meet journal requirements?

  • Include raw NMR/MS files in supporting information, annotated with acquisition parameters (e.g., MHz, solvent peaks) .
  • Report HPLC chromatograms with baseline resolution (R > 1.5) and retention times for major peaks .
  • Provide crystallographic data (CCDC number) if structure is solved via X-ray diffraction .

Q. What metadata is critical when publishing datasets on this compound’s environmental fate or degradation pathways?

  • Detail experimental conditions (e.g., soil type, microbial load, irradiation intensity) .
  • Report limits of detection (LOD/LOQ) for analytical methods and replicate variability .
  • Share raw data in FAIR-compliant repositories (e.g., Zenodo) with standardized ontologies .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.